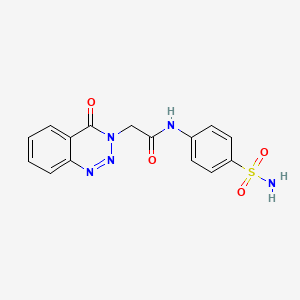![molecular formula C20H13F17N4O5S B15153380 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate CAS No. 298703-33-0](/img/structure/B15153380.png)
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate is a complex organic compound that features a combination of a methoxypyridazine moiety and a sulfamoyl anilinium group, paired with a heptadecafluorononanoate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate typically involves multiple steps. The initial step often includes the formation of the methoxypyridazine core, followed by the introduction of the sulfamoyl group. The final step involves the formation of the anilinium salt with heptadecafluorononanoate. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
化学反应分析
Types of Reactions
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the pyridazine ring can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
科学研究应用
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxypyridazine moiety may also play a role in modulating biological pathways by interacting with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine core.
Sulfadiazine: Another sulfonamide antibiotic with a different aromatic ring structure.
Sulfamethazine: A sulfonamide with a similar sulfamoyl group but different substituents on the aromatic ring.
Uniqueness
4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate is unique due to its combination of a methoxypyridazine moiety and a heptadecafluorononanoate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
298703-33-0 |
|---|---|
分子式 |
C20H13F17N4O5S |
分子量 |
744.4 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate;[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium |
InChI |
InChI=1S/C11H12N4O3S.C9HF17O2/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h2-7H,12H2,1H3,(H,13,15);(H,27,28) |
InChI 键 |
DEIQYIZAIAHCAK-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
